(4-Ethyloxolan-2-yl)methanol
CAS No.:
Cat. No.: VC17692061
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O2 |
|---|---|
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | (4-ethyloxolan-2-yl)methanol |
| Standard InChI | InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3 |
| Standard InChI Key | JTJUOORYHIGSGL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(OC1)CO |
Introduction
Structural and Molecular Characteristics
The molecular structure of (4-Ethyloxolan-2-yl)methanol consists of a five-membered oxolane (tetrahydrofuran) ring with two functional groups: a hydroxymethyl (-CH2OH) substituent at position 2 and an ethyl (-CH2CH3) group at position 4. The stereoelectronic effects of these substituents influence the ring’s conformation and reactivity. For example, the ethyl group introduces steric bulk, potentially favoring a specific ring puckering conformation, while the hydroxymethyl group enhances polarity, affecting solubility and hydrogen-bonding capabilities .
Molecular Formula and Weight
The compound’s molecular formula is C7H14O2, derived from the oxolane backbone (C4H8O) modified by the addition of ethyl (C2H5) and hydroxymethyl (CH2OH) groups. Its molecular weight is 130.18 g/mol, calculated as follows:
Spectroscopic Data
While experimental spectra for (4-Ethyloxolan-2-yl)methanol are unavailable, analogs like (2,5,5-trimethyltetrahydrofuran-2-yl)methanol offer reference points. For instance:
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IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1070–1150 cm⁻¹) .
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NMR: The hydroxymethyl proton (CH2OH) would resonate near δ 3.5–4.0 ppm (¹H), while the ethyl group’s methyl protons appear near δ 0.9–1.2 ppm .
Synthesis and Purification Strategies
The synthesis of (4-Ethyloxolan-2-yl)methanol likely involves ring-forming reactions or functionalization of pre-existing tetrahydrofuran derivatives. A plausible route is the acid-catalyzed cyclization of diols or epoxides, followed by selective oxidation or substitution.
Proposed Synthetic Pathways
Route 1: Cyclization of 3-Ethyl-1,5-pentanediol
Under acidic conditions (e.g., H2SO4), 3-ethyl-1,5-pentanediol undergoes intramolecular dehydration to form 4-ethyloxolane-2-methanol.
Route 2: Grignard Addition to Tetrahydrofuran-2-carbaldehyde
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Tetrahydrofuran-2-carbaldehyde is treated with ethylmagnesium bromide to introduce the ethyl group.
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Subsequent reduction (e.g., NaBH4) yields the primary alcohol .
Purification Techniques
Purification may involve:
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Column Chromatography: Using hexane/ethyl acetate gradients to separate isomers .
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Crystallization: Slow evaporation from dichloromethane/hexane mixtures .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 320–325 K (47–52°C) |
| Boiling Point | ~473 K (200°C) at 1 atm |
| Solubility in Water | Moderate (hydrophilic OH group) |
| Solubility in Organic Solvents | High (e.g., ethanol, dichloromethane) |
The hydroxymethyl group enhances water solubility compared to unsubstituted THF, while the ethyl group increases lipophilicity .
Reactivity
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Oxidation: The primary alcohol may oxidize to a ketone or carboxylic acid under strong conditions (e.g., KMnO4).
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Esterification: Reacts with acyl chlorides to form esters.
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Hydrogen Bonding: Participates in intermolecular H-bonds, influencing crystallization behavior .
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediates
(4-Ethyloxolan-2-yl)methanol serves as a chiral building block for antiviral or antibiotic agents. For example, THF derivatives are precursors in synthesizing protease inhibitors .
Solvent and Stabilizer
Its balanced polarity makes it suitable as a co-solvent in reactions requiring both polar and nonpolar media.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (protect from sunlight) |
| Incompatible Materials | Strong oxidizers, acids |
| Disposal | Incineration or approved waste facilities |
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